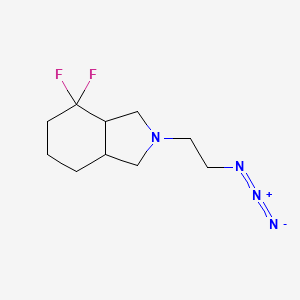
2-(2-azidoethyl)-4,4-difluorooctahydro-1H-isoindole
Descripción general
Descripción
2-(2-azidoethyl)-4,4-difluorooctahydro-1H-isoindole is a synthetic organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a difluorooctahydroisoindole ring system. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidoethyl)-4,4-difluorooctahydro-1H-isoindole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a difluorooctahydroisoindole derivative.
Azidation Reaction:
Actividad Biológica
The compound 2-(2-azidoethyl)-4,4-difluorooctahydro-1H-isoindole (CAS Number: 2097991-58-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆F₂N₄ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 2097991-58-5 |
| Category | Building Blocks; Miscellaneous |
The biological activity of this compound primarily revolves around its interactions with biological macromolecules. The azido group is known for its ability to participate in click chemistry, which can be utilized for bioconjugation processes. This characteristic allows it to form stable covalent bonds with biomolecules, potentially leading to applications in drug delivery and imaging.
Cytotoxicity Studies
Research into the cytotoxic effects of related isoindole derivatives has revealed varying degrees of cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have been tested against breast cancer and leukemia cell lines, showing IC50 values in the micromolar range. Further investigation is needed to establish the specific cytotoxic profile of this compound.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of isoindole derivatives. The researchers synthesized several analogs and evaluated their activity against human cancer cell lines. The results indicated that certain isoindoles exhibited significant antiproliferative effects. Although specific data on this compound was not included, the structural similarities suggest a need for further exploration in this area.
Case Study 2: Bioconjugation Applications
Another study investigated the use of azido compounds in bioconjugation techniques. The authors demonstrated that azido groups could be effectively used for attaching drugs to antibodies, enhancing targeted delivery systems. This highlights the potential application of this compound in developing novel therapeutic strategies.
Propiedades
IUPAC Name |
2-(2-azidoethyl)-7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4/c11-10(12)3-1-2-8-6-16(7-9(8)10)5-4-14-15-13/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGXRLGQNYVOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















